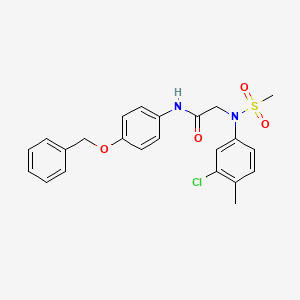
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide
Vue d'ensemble
Description
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide is a complex organic compound that may have applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, chloro, methyl, and sulfonyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide typically involves multiple steps, including:
Formation of the aniline derivative: This step involves the chlorination and methylation of aniline to produce 3-chloro-4-methylaniline.
Sulfonylation: The aniline derivative is then reacted with a sulfonyl chloride to introduce the N-methylsulfonyl group.
Acylation: The sulfonylated aniline derivative is acylated with 4-phenylmethoxyphenylacetyl chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify certain functional groups.
Substitution: The chloro group can be substituted with other nucleophiles to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products of these reactions will depend on the specific reagents and conditions used. For example, oxidation may produce sulfoxides or sulfones, while substitution reactions can yield a variety of new derivatives.
Applications De Recherche Scientifique
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may have several applications in scientific research, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development and therapeutic research.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways and cellular functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(3-chloro-4-methylanilino)-N-(4-phenylmethoxyphenyl)acetamide
- 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-methoxyphenyl)acetamide
- 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenyl)acetamide
Uniqueness
The unique combination of functional groups in 2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide may confer specific chemical and biological properties that distinguish it from similar compounds. These properties could include enhanced reactivity, selectivity, or biological activity.
Propriétés
IUPAC Name |
2-(3-chloro-4-methyl-N-methylsulfonylanilino)-N-(4-phenylmethoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN2O4S/c1-17-8-11-20(14-22(17)24)26(31(2,28)29)15-23(27)25-19-9-12-21(13-10-19)30-16-18-6-4-3-5-7-18/h3-14H,15-16H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUOUPRLCNGYHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)NC2=CC=C(C=C2)OCC3=CC=CC=C3)S(=O)(=O)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


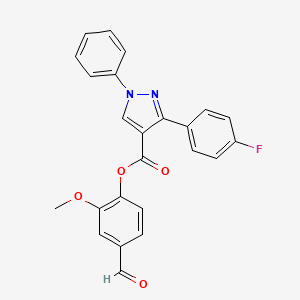
![N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}cyclohexanecarboxamide](/img/structure/B3675231.png)
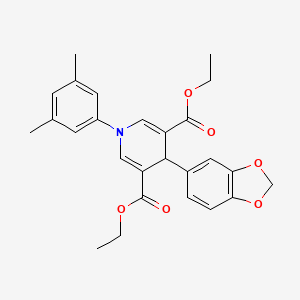
![N-phenyl-N'-{4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl}thiourea](/img/structure/B3675239.png)
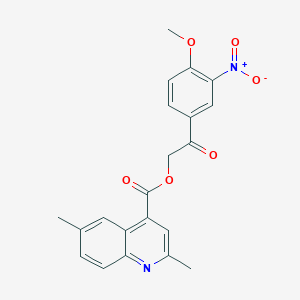
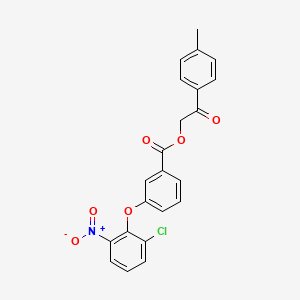
![5-({3-[(3,4-Dichlorophenyl)methoxy]phenyl}methylidene)-1,3-diazinane-2,4,6-trione](/img/structure/B3675269.png)
![3-ethoxy-N-{[2-(4-methylphenyl)-2H-benzotriazol-5-yl]carbamothioyl}benzamide](/img/structure/B3675270.png)
![N-(3-Chloro-2-methylphenyl)-2-[(2-ethoxyphenyl)(methylsulfonyl)amino]acetamide](/img/structure/B3675275.png)
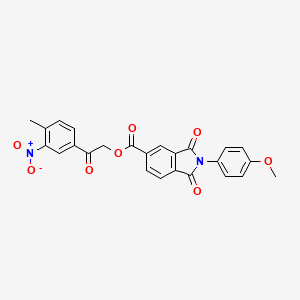
![N~1~-(4-chlorobenzyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3675308.png)
![3-bromo-4-ethoxy-N-[(2-methylphenyl)carbamothioyl]benzamide](/img/structure/B3675314.png)
![N-({[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B3675319.png)
![N-[[2-(4-ethoxyphenyl)benzotriazol-5-yl]carbamothioyl]-4-propan-2-yloxybenzamide](/img/structure/B3675325.png)
